molecular formula C25H26O5 B12741405 Glycyrdione C CAS No. 142750-24-1

Glycyrdione C

Cat. No.: B12741405
CAS No.: 142750-24-1
M. Wt: 406.5 g/mol
InChI Key: VXOZFACLCCVUMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glyinflanin C involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of Glyinflanin C is primarily achieved through extraction from the roots of Glycyrrhiza inflata. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using techniques like column chromatography to obtain Glyinflanin C in its pure form .

Chemical Reactions Analysis

Types of Reactions: Glyinflanin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glyinflanin C, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry: Glyinflanin C is used as a reference compound in the study of flavonoids and their chemical properties. It serves as a model compound for understanding the reactivity and stability of dibenzylmethanes .

Biology: In biological research, Glyinflanin C is studied for its estrogen-like activity and its potential role in modulating hormonal pathways. It is also investigated for its antibacterial properties, particularly against Bacillus subtilis .

Medicine: Glyinflanin C has potential therapeutic applications due to its estrogen-like activity. It is being explored for its use in hormone replacement therapy and as a natural alternative to synthetic estrogens .

Industry: In the industrial sector, Glyinflanin C is used in the formulation of natural health products and dietary supplements. Its antioxidant properties make it a valuable ingredient in cosmetic and skincare products .

Mechanism of Action

Glyinflanin C exerts its effects through several molecular targets and pathways. Its estrogen-like activity is mediated by binding to estrogen receptors, which then modulate the expression of estrogen-responsive genes. Additionally, Glyinflanin C inhibits the growth of certain bacteria by interfering with their cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

  • Glyinflanin A
  • Glyinflanin B
  • Glyinflanin D
  • Glyinflanin E
  • Glyinflanin F

Comparison: Glyinflanin C is unique among its analogs due to its specific substitution pattern on the aromatic rings, which imparts distinct biological activities. For instance, Glyinflanin C has a higher estrogen-like activity compared to Glyinflanin A and B, making it more potent in hormonal modulation .

Properties

CAS No.

142750-24-1

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione

InChI

InChI=1S/C25H26O5/c1-15(2)5-6-16-11-17(7-8-20(16)26)21(27)13-22(28)19-12-18-9-10-25(3,4)30-24(18)14-23(19)29/h5,7-12,14,26,29H,6,13H2,1-4H3

InChI Key

VXOZFACLCCVUMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)CC(=O)C2=C(C=C3C(=C2)C=CC(O3)(C)C)O)O)C

Origin of Product

United States

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